molecular formula C19H35ClO2 B14573194 Methyl 18-chlorooctadec-9-enoate CAS No. 61549-42-6

Methyl 18-chlorooctadec-9-enoate

Cat. No.: B14573194
CAS No.: 61549-42-6
M. Wt: 330.9 g/mol
InChI Key: LSUMOPIDWURFMZ-UHFFFAOYSA-N
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Description

Methyl 18-chlorooctadec-9-enoate is an organic compound that belongs to the class of fatty acid esters It is a derivative of octadecenoic acid, where a chlorine atom is attached to the 18th carbon and a methyl ester group is present at the carboxyl end

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 18-chlorooctadec-9-enoate can be synthesized through the esterification of 18-chlorooctadec-9-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 18-chlorooctadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols, or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Methyl 18-chlorooctadec-9-enoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of methyl 18-chlorooctadec-9-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 9-octadecenoate:

    Methyl 18-hydroxyoctadec-9-enoate: A hydroxylated derivative of octadecenoic acid.

Uniqueness

Methyl 18-chlorooctadec-9-enoate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its non-chlorinated counterparts. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

61549-42-6

Molecular Formula

C19H35ClO2

Molecular Weight

330.9 g/mol

IUPAC Name

methyl 18-chlorooctadec-9-enoate

InChI

InChI=1S/C19H35ClO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-3H,4-18H2,1H3

InChI Key

LSUMOPIDWURFMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCC=CCCCCCCCCCl

Origin of Product

United States

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